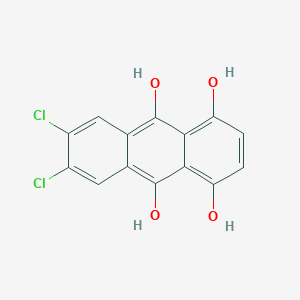
6,7-Dichloroanthracene-1,4,9,10-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloroanthracene-1,4,9,10-tetrol is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of anthracene derivatives and has four hydroxyl groups attached to its structure.
Mechanism Of Action
The mechanism of action of 6,7-Dichloroanthracene-1,4,9,10-tetrol is not well understood. However, it is believed that its four hydroxyl groups play a key role in its interactions with other molecules. These hydroxyl groups can form hydrogen bonds with other molecules, which can influence their properties and behavior.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 6,7-Dichloroanthracene-1,4,9,10-tetrol. However, it has been reported to exhibit low toxicity in laboratory experiments. It has also been shown to have good solubility in organic solvents, which makes it suitable for use in various applications.
Advantages And Limitations For Lab Experiments
One of the advantages of 6,7-Dichloroanthracene-1,4,9,10-tetrol is its high purity, which makes it suitable for use in sensitive laboratory experiments. It also has good solubility in organic solvents, which makes it easy to handle and use in various applications. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Future Directions
For research include studying its potential applications in the field of organic electronics and photovoltaics, as well as further understanding its mechanism of action and interactions with other molecules.
Scientific Research Applications
6,7-Dichloroanthracene-1,4,9,10-tetrol has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In optoelectronics, 6,7-Dichloroanthracene-1,4,9,10-tetrol has been studied for its potential use as a photosensitizer in dye-sensitized solar cells (DSSCs). In photovoltaics, this compound has been studied for its potential use as a hole-transport material in perovskite solar cells.
properties
CAS RN |
10183-49-0 |
|---|---|
Product Name |
6,7-Dichloroanthracene-1,4,9,10-tetrol |
Molecular Formula |
C14H8Cl2O4 |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
6,7-dichloroanthracene-1,4,9,10-tetrol |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-3-5-6(4-8(7)16)14(20)12-10(18)2-1-9(17)11(12)13(5)19/h1-4,17-20H |
InChI Key |
JKHMZJNNKYIWNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
Other CAS RN |
10183-49-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
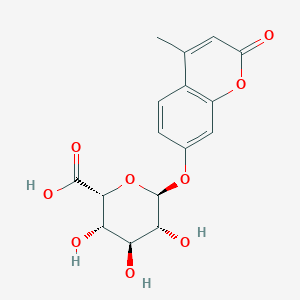
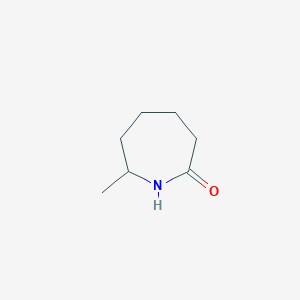
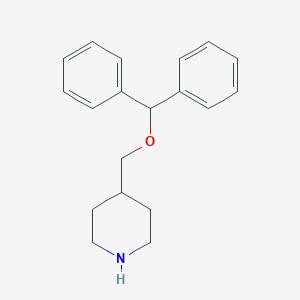
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
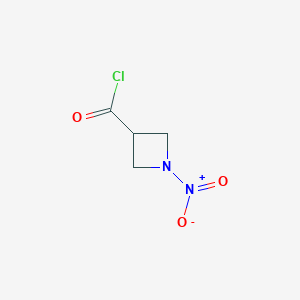
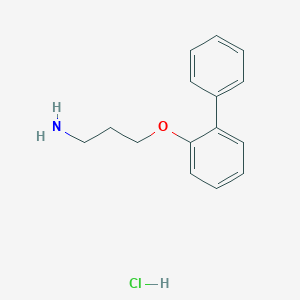
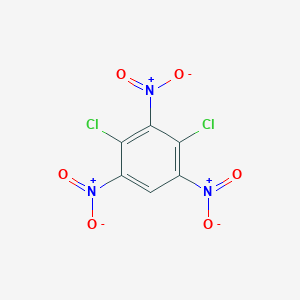

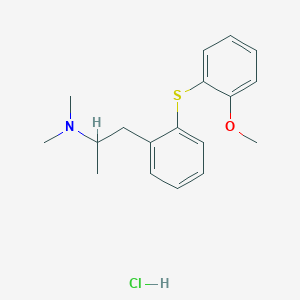
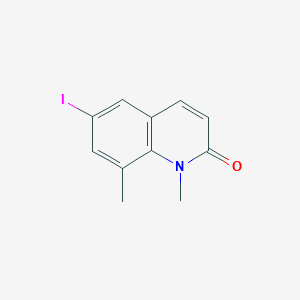
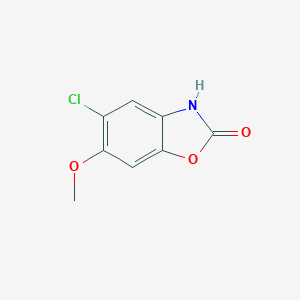
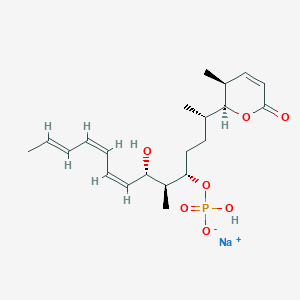
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)